molecular formula C15H17N7OS3 B2931726 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 878703-17-4

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2931726
CAS No.: 878703-17-4
M. Wt: 407.53
InChI Key: NYODXTOICAAOJV-UHFFFAOYSA-N
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Description

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiadiazole ring, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiadiazole intermediates. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with an appropriate halide.

The final step involves the coupling of the tetrazole and thiadiazole intermediates through a sulfanyl linkage, which can be achieved using a thiol reagent under basic conditions. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimization for cost-effectiveness and efficiency. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification processes such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The tetrazole and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The sulfanyl groups could also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other tetrazole and thiadiazole derivatives, such as:

  • **2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

These compounds share similar structural features but differ in the substituents on the thiadiazole ring, which can affect their chemical and biological properties. The unique combination of functional groups in 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS3/c1-3-8-24-15-19-17-13(26-15)16-12(23)9-25-14-18-20-21-22(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYODXTOICAAOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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